

# The Multifaceted Biological Activities of Quinoline-3-carbonitrile Derivatives: A Technical Guide

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## Compound of Interest

**Compound Name:** 6-Bromo-4,8-dichloroquinoline-3-carbonitrile

**Cat. No.:** B1291259

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The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, those incorporating a carbonitrile group at the 3-position have garnered significant attention for their potent and diverse biological effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.

## Anticancer Activity

Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

A significant number of studies have focused on 4-anilinoquinoline-3-carbonitriles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.<sup>[1][2]</sup> These compounds act as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are crucial for tumor growth.<sup>[1][3]</sup>

## Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline-3-carbonitrile derivatives against various cancer cell lines.

Compound/Derivative Class	Cancer Cell Line	IC50 (μM)	Reference(s)
4-Anilinoquinoline-3-carbonitriles	Various	0.0075 - 5.283	[1][2]
2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles	A-549 (Lung)	35	[4]
2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles	Various	0.026 - 0.028	[5]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide	MCF-7 (Breast)	29.8	[4]
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline-carbonitrile	Src kinase inhibition	-	[6]
2-Aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivatives	Src kinase inhibition	0.87	[7]

## Antimicrobial Activity

The quinoline core is historically associated with antimicrobial agents, and the 3-carbonitrile derivatives continue this legacy. These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria. A primary mechanism of action for many quinoline-based antibacterials is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

## Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline-3-carbonitrile derivatives against different bacterial strains.

Compound/Derivative Class	Bacterial Strain	MIC (µg/mL)	Reference(s)
Novel quinolone-3-carbonitrile derivatives	Various	3.13 - 100 (µM)	<a href="#">[12]</a>
6-Substituted-2-hydrazinyl quinoline-3-carbonitrile derivatives	Various	12.5 - 25	<a href="#">[13]</a>
Benzylthio and benzoylthio substituted quinoline-3-carbonitriles	Gram-positive strains	0.5 - 1	<a href="#">[14]</a>
Quinolone coupled hybrids	Gram-positive & Gram-negative strains	0.125 - 8	<a href="#">[15]</a>
N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]quinoline derivatives	Vancomycin-resistant <i>E. faecium</i>	4	<a href="#">[16]</a>

## Enzyme Inhibition

Beyond their anticancer and antimicrobial activities, quinoline-3-carbonitrile derivatives have been investigated as inhibitors of various other enzymes. For instance, certain derivatives have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in apoptosis and cell metabolism, making it a target for cancer therapy.[\[7\]](#)

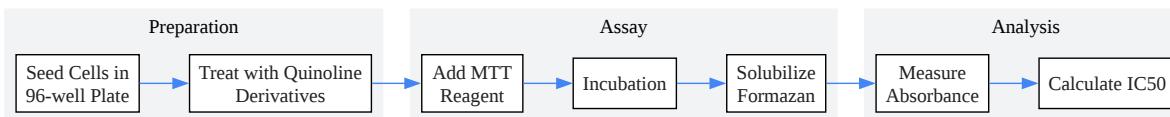
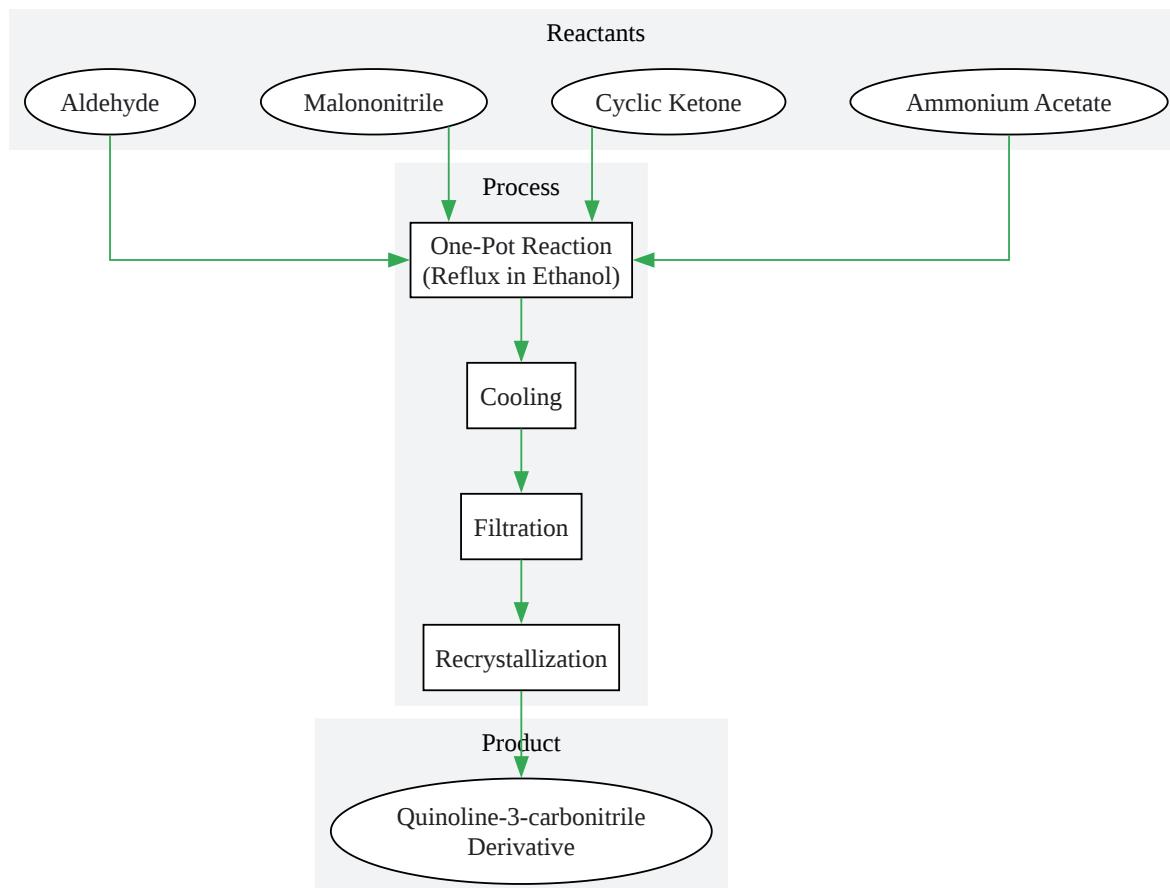
## Experimental Protocols

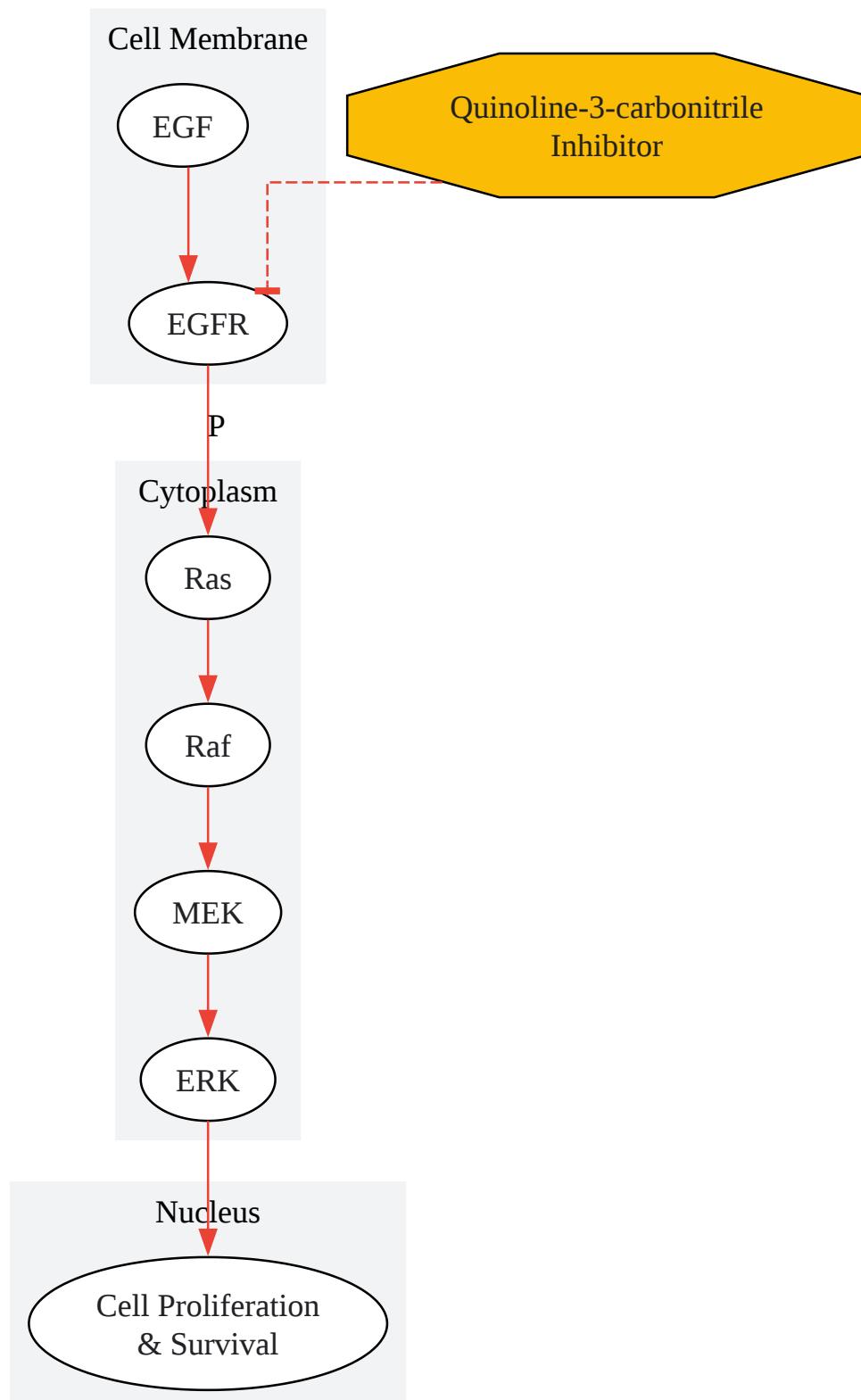
### Synthesis of Quinoline-3-carbonitrile Derivatives

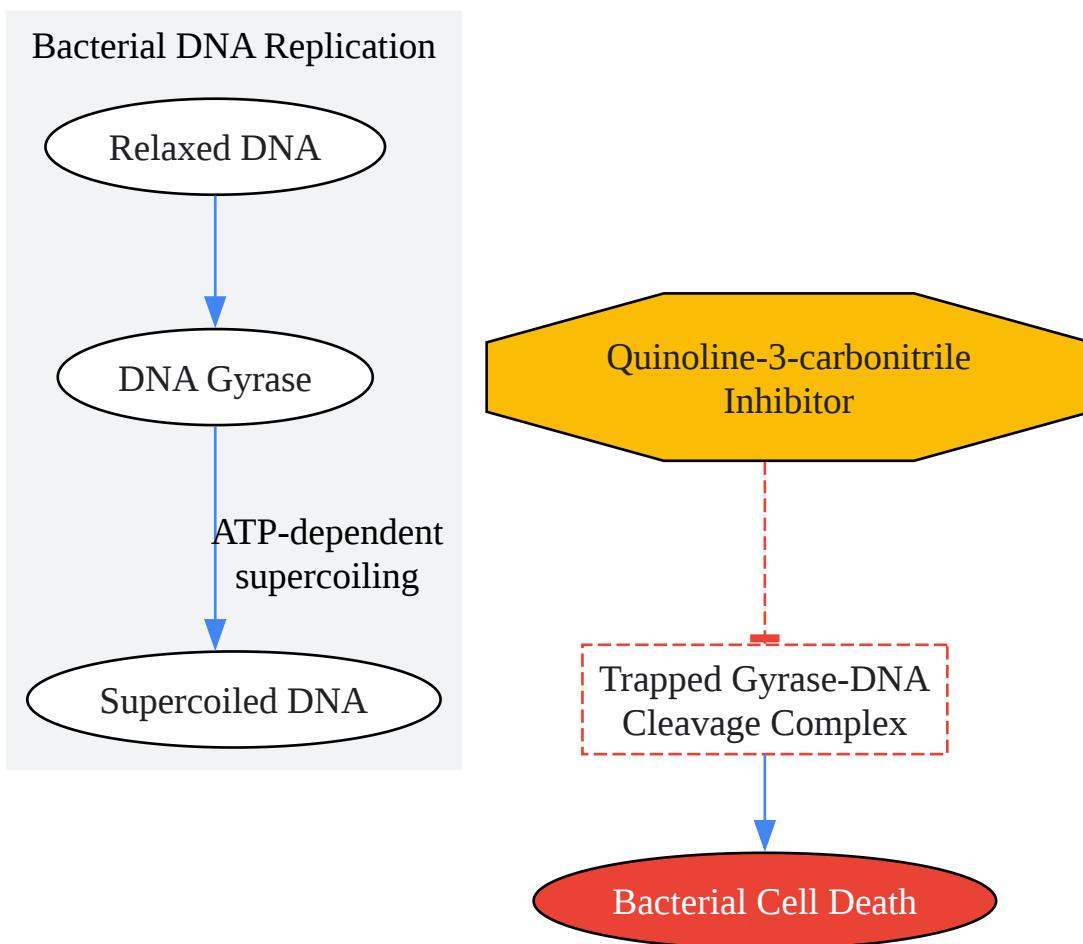
A common and efficient method for the synthesis of polysubstituted quinoline-3-carbonitriles is the one-pot multicomponent reaction.[\[17\]](#)

Example Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives

- Reactants: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), a cyclic ketone (e.g., cyclohexanone) (1 mmol), and ammonium acetate (2 mmol) is prepared.
- Solvent: The reactants are dissolved in a suitable solvent, such as ethanol or methanol.
- Reaction Conditions: The reaction mixture is typically refluxed for a specified period (e.g., 2-4 hours).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.
- Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired quinoline-3-carbonitrile derivative.







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